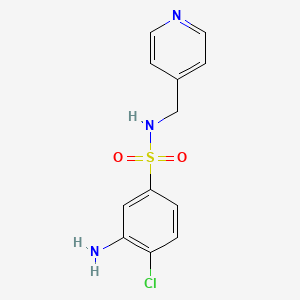

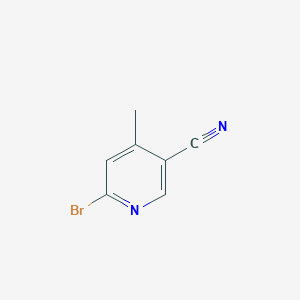

![molecular formula C10H17N3S B1517338 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine CAS No. 1092285-70-5](/img/structure/B1517338.png)

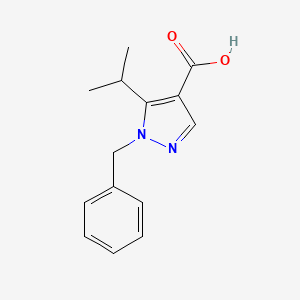

1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine

Overview

Description

1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine is a compound that contains a thiazole ring, which is a five-membered ring system containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is planar . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

Thiazole compounds, including this compound, have been found to exhibit diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Scientific Research Applications

Anticancer Activity

Compounds with a piperazine substituent on the 1,3-thiazole cycle have shown significant anticancer activity across various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The effectiveness of these compounds is highlighted by their ability to inhibit cancer cell growth at low concentrations (Turov, 2020).

Antimicrobial and Antiurease Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei, including 1,3-thiazole, have been synthesized and found to possess good to moderate antimicrobial activity against a range of microorganisms. Additionally, certain compounds exhibited antiurease activity, indicating their potential for treating infections and diseases related to urease activity (Başoğlu et al., 2013).

Antidepressant and Antianxiety Activities

Novel derivatives incorporating 1,3-thiazole and piperazine moieties have been synthesized and shown to possess significant antidepressant and antianxiety activities in animal models. This indicates the potential therapeutic application of these compounds in treating mental health disorders (Kumar et al., 2017).

Antibacterial and Antifungal Activities

Several piperazine derivatives have demonstrated excellent antibacterial and antifungal activities, suggesting their use as potential agents for treating infections caused by resistant strains of bacteria and fungi. This is particularly important in the context of increasing antibiotic resistance (Rajkumar et al., 2014).

Anti-inflammatory Activity

Compounds featuring a piperazine moiety in conjunction with a bis-thiazole and nitroimidazole structure have shown significant anti-inflammatory activity, both in vitro using HRBC membrane stabilization method and in vivo through carrageenin-induced rat paw edema model. These findings suggest the potential of these compounds in the development of new anti-inflammatory drugs (Ahmed et al., 2017).

Mechanism of Action

Target of Action

These include various enzymes, receptors, and biochemical pathways .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some thiazole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptors .

Biochemical Pathways

These interactions can lead to a variety of downstream effects, including changes in cellular metabolism, signal transduction, and gene expression .

Pharmacokinetics

Factors such as solubility, stability, and permeability can all influence how well a compound is absorbed and distributed within the body .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine”. Factors such as temperature, pH, and the presence of other compounds can all impact how this compound interacts with its targets and exerts its effects . .

Properties

IUPAC Name |

2-ethyl-4-(piperazin-1-ylmethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S/c1-2-10-12-9(8-14-10)7-13-5-3-11-4-6-13/h8,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFCRABHPYRCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1517256.png)

![3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B1517260.png)

![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)